molecular formula C21H20N4O2 B11055632 1-Amino-7,7-dimethyl-3,9-dioxo-10-phenyl-2,3,5,6,7,8,9,10-octahydrobenzo[b][1,6]naphthyridine-4-carbonitrile

1-Amino-7,7-dimethyl-3,9-dioxo-10-phenyl-2,3,5,6,7,8,9,10-octahydrobenzo[b][1,6]naphthyridine-4-carbonitrile

Cat. No.: B11055632
M. Wt: 360.4 g/mol
InChI Key: AVGVQPMZKAFPLR-UHFFFAOYSA-N
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Description

1-AMINO-7,7-DIMETHYL-3,9-DIOXO-10-PHENYL-2,3,5,6,7,8,9,10-OCTAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups

Chemical Reactions Analysis

Types of Reactions

1-AMINO-7,7-DIMETHYL-3,9-DIOXO-10-PHENYL-2,3,5,6,7,8,9,10-OCTAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-AMINO-7,7-DIMETHYL-3,9-DIOXO-10-PHENYL-2,3,5,6,7,8,9,10-OCTAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in multiple types of chemical reactions, which can affect biological systems in different ways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-AMINO-7,7-DIMETHYL-3,9-DIOXO-10-PHENYL-2,3,5,6,7,8,9,10-OCTAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

1-amino-7,7-dimethyl-3,9-dioxo-10-phenyl-5,6,8,10-tetrahydro-2H-benzo[b][1,6]naphthyridine-4-carbonitrile

InChI

InChI=1S/C21H20N4O2/c1-21(2)8-13-16(14(26)9-21)15(11-6-4-3-5-7-11)17-18(24-13)12(10-22)20(27)25-19(17)23/h3-7,15,24H,8-9H2,1-2H3,(H3,23,25,27)

InChI Key

AVGVQPMZKAFPLR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(NC(=O)C(=C3N2)C#N)N)C4=CC=CC=C4)C(=O)C1)C

Origin of Product

United States

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